5-Chloro-2-fluoro-1-methoxy-3-methylbenzene
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Overview
Description
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reactions. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary substituents onto the benzene ring . Another method involves the use of anhydrous hydrogen fluoride and 3-chloro-4-methyl aniline under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in nitration, sulfonation, and halogenation reactions.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form different derivatives.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used.
Reduction: Clemmensen reduction involves the use of zinc amalgam and hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the creation of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene involves its interaction with various molecular targets. The specific pathways depend on the context in which it is used. For example, in pharmaceuticals, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways are determined through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Similar in structure but lacks the methyl group.
2-Chloroanisole: Contains a chlorine and methoxy group but lacks fluorine and methyl groups.
3-Chloro-2-fluorophenol: Contains chlorine and fluorine but has a hydroxyl group instead of a methoxy group.
Uniqueness
5-Chloro-2-fluoro-1-methoxy-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
IUPAC Name |
5-chloro-2-fluoro-1-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDYAJUIQOONML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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